3-Iodo-4-(trifluoromethyl)aniline hydrochloride
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Overview
Description
3-Iodo-4-(trifluoromethyl)aniline hydrochloride is a chemical compound with the CAS Number: 2185590-32-1 . It has a molecular weight of 323.48 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-iodo-4-(trifluoromethyl)aniline hydrochloride . The InChI code for this compound is 1S/C7H5F3IN.ClH/c8-7(9,10)5-2-1-4(12)3-6(5)11;/h1-3H,12H2;1H .Physical And Chemical Properties Analysis
3-Iodo-4-(trifluoromethyl)aniline hydrochloride is a solid . It has a molecular weight of 323.48 .Scientific Research Applications
Organic Synthesis
"3-Iodo-4-(trifluoromethyl)aniline hydrochloride" serves as a pivotal intermediate in organic synthesis, particularly in the construction of complex molecules. For example, it has been used in the synthesis of novel polycarbonates with high thermal stability and electro-optic properties via Ullmann coupling reactions. These polycarbonates demonstrate significant potential for applications in high-temperature electro-optics, showcasing the versatility of this compound in facilitating the development of advanced materials with tailored properties (Suresh et al., 2003).
Materials Science
In the realm of materials science, the unique properties of "3-Iodo-4-(trifluoromethyl)aniline hydrochloride" have been exploited to create new materials with desirable features. For instance, the compound has been involved in the synthesis of high molecular weight polycarbonates, which are notable for their solubility in common organic solvents and their ability to form high-quality films. These films have been further subjected to poling and electro-optic analysis, revealing their potential for use in advanced optical applications (Suresh et al., 2003).
Catalysis
The compound also plays a crucial role in catalysis, particularly in reactions involving hypervalent iodine reagents. Its radical reactivity as a single electron oxidant has been harnessed for the generation of carbon and heteroatom radicals, significantly advancing the field of radical chemistry. This reactivity has opened new pathways for constructing bonds such as C–CF3, X–CF3 (X = heteroatom), and C–N3, among others, thereby facilitating the development of novel synthetic methodologies that are both efficient and environmentally benign (Wang & Studer, 2017).
Environmental and Corrosion Science
Furthermore, derivatives of "3-Iodo-4-(trifluoromethyl)aniline hydrochloride" have found applications in environmental science and corrosion inhibition. For example, studies on the adsorption and corrosion inhibition of novel synthesized Schiff bases on mild steel in acidic solutions have demonstrated the potential of these compounds in protecting metals against corrosion, underscoring their utility in extending the lifespan of metal infrastructure and reducing economic losses due to corrosion (Daoud et al., 2014).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that molecules with a -cf3 group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s efficacy.
Result of Action
The compound’s potential to inhibit the reverse transcriptase enzyme suggests it may have antiviral properties .
properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN.ClH/c8-7(9,10)5-2-1-4(12)3-6(5)11;/h1-3H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNIKEWOJHCRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-(trifluoromethyl)aniline hydrochloride |
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